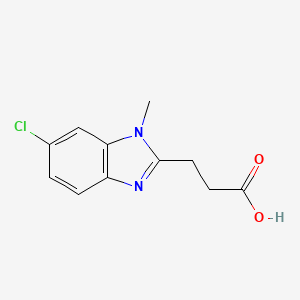![molecular formula C28H28O4 B3034375 (3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 163226-45-7](/img/structure/B3034375.png)
(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Descripción general
Descripción
This compound is a chemical substance with the molecular formula C8H12O3 . It is also known as (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.21 g/mol . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound is characterized by a density of 1.2±0.1 g/cm3, a boiling point of 288.0±40.0 °C at 760 mmHg, and a flash point of 128.0±27.3 °C .Aplicaciones Científicas De Investigación
Synthesis and Derivatives Development
The compound (3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol serves as a crucial building block in the synthesis of complex chemical structures. For example, Yin et al. (2007) explored its use in the 18-step preparation of carbocyclic sinefungin, a compound adaptable for various analogs with diverse heterocyclic bases and amino acid side chains (Yin, Zhao, & Schneller, 2007). Similarly, Fernandez et al. (2010) synthesized enantiopure methyl (3aR,4S,5S,6R,6aS)-4-benzyloxycarbonylamino-6-hydroxy-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylate, demonstrating the compound's versatility in forming novel polyhydroxylated amino acids for peptide incorporation (Fernandez et al., 2010).
Process Research and Pharmaceutical Applications
In pharmaceutical research, this compound is instrumental in creating intermediates for synthesizing carbocyclic nucleosides. Bannister et al. (1997) reported the synthesis of a key enantiomer intermediate used in adenosine agonists, highlighting the compound's significance in developing therapeutic agents (Bannister et al., 1997).
Organic Synthesis and Chemical Transformations
This compound is also extensively used in organic synthesis and chemical transformations. Katritzky et al. (2005) described the synthesis of a variety of derivatives, showcasing its utility in creating diverse chemical structures under mild reaction conditions (Katritzky, Wang, Wang, Hall, & Suzuki, 2005). In addition, Desenko et al. (1998) utilized it in cyclocondensation reactions to form complex heterocyclic compounds (Desenko, Komykhov, Orlov, & Meier, 1998).
Crystal Structure Analysis
The study of the crystal structure and stereochemistry of derivatives of this compound, as shown by Adembri et al. (1988), provides insights into its conformational dynamics and potential applications in material science and molecular engineering (Adembri, Scotton, & Sega, 1988).
Mecanismo De Acción
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information on its biological targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its bioavailability and the impact of these properties on its pharmacological effects are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its biological targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Propiedades
IUPAC Name |
(3aR,6S,6aS)-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c1-27(2)31-25-20(18-24(29)26(25)32-27)19-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,24-26,29H,19H2,1-2H3/t24-,25+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWCKFPVWSCREB-NXCFDTQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



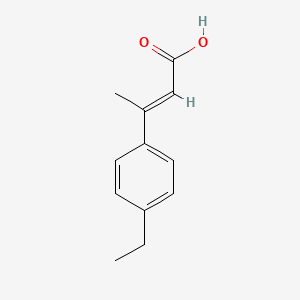
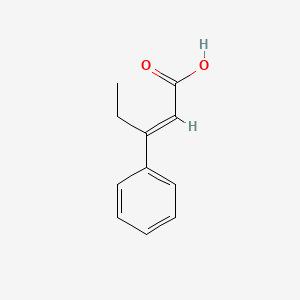
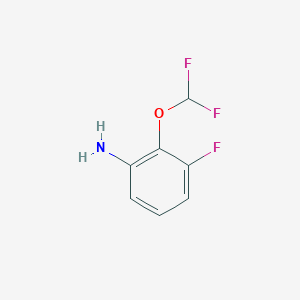

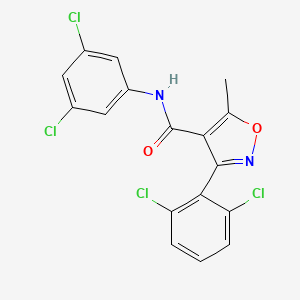
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/structure/B3034304.png)
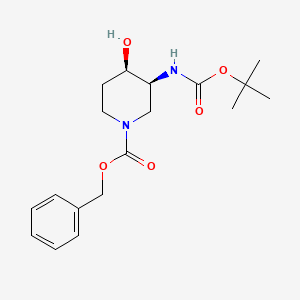
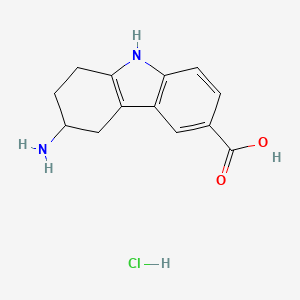


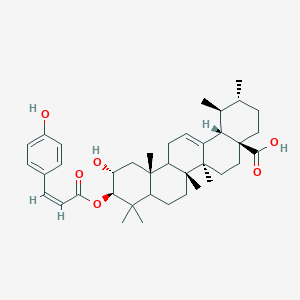
![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)

